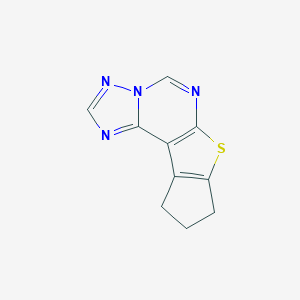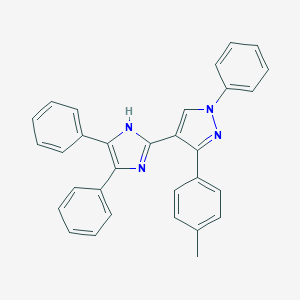![molecular formula C18H16Cl2N4O2S2 B292509 N-(2-(allylsulfanyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(3,4-dichlorophenyl)urea](/img/structure/B292509.png)
N-(2-(allylsulfanyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(3,4-dichlorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(allylsulfanyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(3,4-dichlorophenyl)urea, also known as ADU-S100, is a small molecule drug candidate that is being developed for cancer immunotherapy. ADU-S100 is designed to activate the innate immune system by targeting the STING (stimulator of interferon genes) pathway, which plays a critical role in the immune response to cancer.
作用机制
N-(2-(allylsulfanyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(3,4-dichlorophenyl)urea works by binding to the STING protein, which is located on the surface of immune cells. This binding activates the STING pathway, leading to the production of type I interferons and other cytokines that are involved in the immune response to cancer. These cytokines help to recruit immune cells to the site of the tumor, where they can attack and kill cancer cells.
Biochemical and Physiological Effects:
N-(2-(allylsulfanyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(3,4-dichlorophenyl)urea has been shown to activate the STING pathway in a dose-dependent manner, leading to the production of type I interferons and other cytokines. These cytokines help to recruit immune cells to the site of the tumor, where they can attack and kill cancer cells. N-(2-(allylsulfanyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(3,4-dichlorophenyl)urea has also been shown to enhance the efficacy of other cancer therapies, including chemotherapy and radiation therapy.
实验室实验的优点和局限性
One of the main advantages of N-(2-(allylsulfanyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(3,4-dichlorophenyl)urea is its ability to activate the innate immune system, which can help to overcome the immunosuppressive environment of the tumor microenvironment. N-(2-(allylsulfanyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(3,4-dichlorophenyl)urea has also been shown to enhance the efficacy of other cancer therapies, making it a promising candidate for combination therapy. However, one limitation of N-(2-(allylsulfanyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(3,4-dichlorophenyl)urea is its potential toxicity, which may limit its clinical use.
未来方向
There are several potential future directions for research on N-(2-(allylsulfanyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(3,4-dichlorophenyl)urea. One area of focus is the development of combination therapies that can enhance the efficacy of N-(2-(allylsulfanyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(3,4-dichlorophenyl)urea. Another area of focus is the identification of biomarkers that can predict which patients are most likely to respond to N-(2-(allylsulfanyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(3,4-dichlorophenyl)urea. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-(2-(allylsulfanyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(3,4-dichlorophenyl)urea in humans.
合成方法
N-(2-(allylsulfanyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(3,4-dichlorophenyl)urea is synthesized through a multistep process that involves the coupling of two different building blocks, followed by a series of chemical modifications. The final product is a white crystalline powder that is soluble in organic solvents.
科学研究应用
N-(2-(allylsulfanyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(3,4-dichlorophenyl)urea has been extensively studied in preclinical models of cancer, including mouse and rat models. These studies have shown that N-(2-(allylsulfanyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(3,4-dichlorophenyl)urea can activate the STING pathway, leading to the production of type I interferons and other cytokines that are involved in the immune response to cancer. N-(2-(allylsulfanyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(3,4-dichlorophenyl)urea has also been shown to enhance the efficacy of other cancer therapies, including chemotherapy and radiation therapy.
属性
分子式 |
C18H16Cl2N4O2S2 |
|---|---|
分子量 |
455.4 g/mol |
IUPAC 名称 |
1-(3,4-dichlorophenyl)-3-(5,6-dimethyl-4-oxo-2-prop-2-enylsulfanylthieno[2,3-d]pyrimidin-3-yl)urea |
InChI |
InChI=1S/C18H16Cl2N4O2S2/c1-4-7-27-18-22-15-14(9(2)10(3)28-15)16(25)24(18)23-17(26)21-11-5-6-12(19)13(20)8-11/h4-6,8H,1,7H2,2-3H3,(H2,21,23,26) |
InChI 键 |
ZMEOCJMBJZMUDF-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC=C)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C |
规范 SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC=C)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]-N'-phenylurea](/img/structure/B292426.png)
![2-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B292428.png)

![N-(4-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B292432.png)

![Ethyl 5-phenyl-2-({[(3-pyridinylmethyl)amino]carbothioyl}amino)-3-thiophenecarboxylate](/img/structure/B292434.png)
![2-[[[(6-Methyl-2-pyridinyl)amino]-sulfanylidenemethyl]amino]-5-phenyl-3-thiophenecarboxylic acid ethyl ester](/img/structure/B292435.png)
![N-(4-chlorophenyl)-N-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)amine](/img/structure/B292438.png)
![7-amino-9-(5-methyl-2-furyl)-6-oxo-6H-benzo[c]chromene-8-carbonitrile](/img/structure/B292439.png)
![allyl 5-{[4,5-diphenyl-2-(2-thienyl)-1H-imidazol-1-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B292440.png)
![1-[4-Methyl-5-(acetonylthio)-4H-1,2,4-triazole-3-ylmethyl]-2-(2-thienyl)-4,5-diphenyl-1H-imidazole](/img/structure/B292441.png)


